molecular formula C11H8ClNO3 B2967952 2-(6-chloro-4-oxoquinolin-1(4H)-yl)acetic acid CAS No. 1092288-66-8

2-(6-chloro-4-oxoquinolin-1(4H)-yl)acetic acid

Cat. No.: B2967952
CAS No.: 1092288-66-8
M. Wt: 237.64
InChI Key: OSKRBFDXIATJKW-UHFFFAOYSA-N
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Description

2-(6-Chloro-4-oxoquinolin-1(4H)-yl)acetic acid (CID 33779151) is a synthetic organic compound with the molecular formula C11H8ClNO3 . It belongs to the class of 4-oxoquinoline derivatives, a family of nitrogen-containing heterocycles that are prominent scaffolds in medicinal chemistry due to their wide range of pharmacological activities . Quinoline and 4-oxoquinoline cores are recognized as versatile pharmacophores. Research on related structures has demonstrated significant biological potential, including antibacterial, anticancer, antioxidant, and antimalarial activities . Specifically, halogenated quinoline derivatives, such as those containing chlorine substituents, have been extensively investigated for their enhanced bioactive properties . This compound serves as a valuable building block for the synthesis and exploration of novel molecules with potential therapeutic applications. Its structure offers a point for further chemical modification, making it a key intermediate in drug discovery efforts aimed at developing new anti-infective or anticancer agents . This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(6-chloro-4-oxoquinolin-1-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO3/c12-7-1-2-9-8(5-7)10(14)3-4-13(9)6-11(15)16/h1-5H,6H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSKRBFDXIATJKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=O)C=CN2CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-chloro-4-oxoquinolin-1(4H)-yl)acetic acid typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 6-chloro-4-oxoquinoline.

    Acylation: The 6-chloro-4-oxoquinoline undergoes acylation with chloroacetic acid under acidic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve:

    Batch Processing: Utilizing large-scale reactors to carry out the acylation reaction.

    Purification: The product is purified through crystallization or chromatography to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

2-(6-chloro-4-oxoquinolin-1(4H)-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can yield hydroquinoline derivatives.

    Substitution: Halogen substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Halogenation reactions often use reagents like bromine or chlorine under controlled conditions.

Major Products

    Oxidation Products: Quinoline derivatives with various functional groups.

    Reduction Products: Hydroquinoline derivatives.

    Substitution Products: Halogenated quinoline derivatives.

Scientific Research Applications

2-(6-chloro-4-oxoquinolin-1(4H)-yl)acetic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex quinoline derivatives.

    Biology: Studied for its potential antibacterial and antiviral properties.

    Medicine: Investigated for its therapeutic potential in treating bacterial infections and other diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(6-chloro-4-oxoquinolin-1(4H)-yl)acetic acid involves:

    Molecular Targets: The compound targets bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication.

    Pathways Involved: Inhibition of these enzymes leads to the disruption of bacterial DNA replication and cell death.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Quinoline Derivatives

a. 2-(4-Oxoquinolin-1(4H)-yl)acetic Acid (CAS: 56600-94-3)
  • Structural Difference : Lacks the 6-chloro and 4-phenyl substituents.
  • The missing phenyl ring may lower π-π stacking interactions, critical for receptor binding .
b. Methyl 2-(6-Chloro-4-oxoquinolin-1(4H)-yl)acetate
  • Structural Difference : The acetic acid group is esterified.
  • Impact : Increased lipophilicity improves membrane permeability but requires enzymatic hydrolysis in vivo to activate the carboxylic acid functionality. This may delay therapeutic effects compared to the parent compound .

Heterocyclic Analogues

a. 2-(6-Chloro-3-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)acetic Acid
  • Structural Difference: Replaces the quinoline core with a benzoxazine ring.
  • Impact: Benzoxazines are associated with antimicrobial and anticonvulsant activities.
b. (r)-2-(2-Chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4h)-yl)acetic Acid
  • Structural Difference: Features a thienopyridine moiety instead of quinoline.
  • Impact: Thienopyridines (e.g., clopidogrel) are antiplatelet agents. This structural divergence suggests distinct mechanisms of action, with the quinoline derivative more suited for oncology applications .

Substituent-Modified Derivatives

a. 2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic Acid
  • Structural Difference: Incorporates a furoquinoline scaffold and a 4-methoxyphenyl group.
b. 2-(4-Methoxy-3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetic Acid (CAS: 1420794-89-3)
  • Structural Difference: Pyridazinone core with dual methoxy substitutions.
  • Impact: Pyridazinones are associated with cardiovascular and anti-inflammatory activities. The dual methoxy groups may improve solubility but reduce electrophilic reactivity compared to the chloro-quinoline system .

Data Tables

Table 1. Structural and Functional Comparison

Compound Name Core Structure Key Substituents Therapeutic Potential
2-(6-Chloro-4-oxoquinolin-1(4H)-yl)acetic acid Quinoline 6-Cl, 4-Ph, acetic acid Cancer, Inflammation
2-(4-Oxoquinolin-1(4H)-yl)acetic acid Quinoline None (unsubstituted) Limited (research intermediate)
Methyl 2-(6-Chloro-4-oxoquinolin-1-yl)acetate Quinoline 6-Cl, 4-Ph, methyl ester Prodrug form
2-(6-Chloro-3-oxo-2H-benzoxazin-4-yl)acetic acid Benzoxazine 6-Cl, acetic acid Antimicrobial

Table 2. Physicochemical Properties

Compound Name Molecular Weight Solubility (LogP) Stability
This compound 313.74 Moderate (~2.1) High
Wy-14,643 (Peroxisome proliferator) 284.72 Low (~3.8) Moderate
2-(2-(4-Methoxyphenyl)furoquinolin-3-yl)acetic acid 337.33 Moderate (~1.9) High

Biological Activity

2-(6-chloro-4-oxoquinolin-1(4H)-yl)acetic acid is a compound of significant interest in medicinal chemistry due to its promising biological activities, particularly as an antibacterial agent. This article explores its biological activity, mechanisms of action, synthesis, and potential therapeutic applications.

Chemical Structure and Properties

The compound belongs to the quinolone family and is characterized by a quinoline ring system attached to an acetic acid moiety. Its molecular formula is C_{11}H_{8}ClN_{1}O_{3}, with a molecular weight of approximately 237.64 g/mol. The structure enhances its solubility and bioavailability, which are critical for pharmacological efficacy.

The primary mechanism through which this compound exerts its antibacterial effects involves the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication in bacteria; their inhibition disrupts bacterial growth and leads to cell death.

Antibacterial Activity

Research indicates that derivatives of this compound exhibit potent antibacterial activity against both Gram-positive and Gram-negative bacteria. Minimum inhibitory concentration (MIC) assays have shown effective results:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus12.5
Escherichia coli25
Pseudomonas aeruginosa50

These findings suggest that structural modifications can enhance antibacterial potency .

Antifungal Activity

In addition to antibacterial properties, certain derivatives have demonstrated antifungal activity, indicating potential applications in treating fungal infections. The specific mechanisms by which these compounds exert antifungal effects are under investigation but may involve similar pathways to those affecting bacterial targets.

Synthesis

The synthesis of this compound typically involves acylation reactions starting from 6-chloro-4-oxoquinoline and chloroacetic acid under acidic conditions. This method has been noted for its efficiency and green chemistry principles, minimizing waste and environmental impact.

Study on Antimicrobial Properties

A study evaluated the antimicrobial efficacy of various quinolone derivatives, including this compound. The results indicated that structural variations significantly influence biological activity. For instance, the introduction of different substituents on the quinolone scaffold led to enhanced selectivity against specific pathogens .

Structure-Activity Relationship (SAR)

The exploration of SAR revealed that modifications at specific positions on the quinolone ring can lead to increased potency against target bacteria. For example, substituents at positions 3 and 7 were found to be particularly impactful in enhancing antibacterial activity while maintaining low cytotoxicity .

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